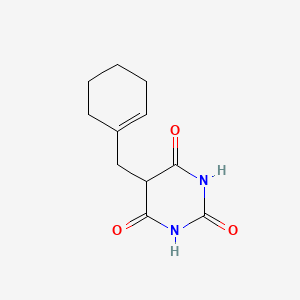
Norhexobarbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norhexobarbital is an organic compound with a unique structure that combines a cyclohexene ring with a diazinane-2,4,6-trione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Norhexobarbital typically involves the reaction of cyclohexene derivatives with diazinane-2,4,6-trione precursors. One common method involves the use of an acidic catalyst to facilitate the cyclization and rearrangement of the starting materials . The reaction conditions often include moderate temperatures and controlled pH levels to ensure high yields and purity of the final product.
Industrial Production Methods
For industrial production, the synthesis process is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring a high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
Norhexobarbital undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the diazinane ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Pharmacological Applications
Norhexobarbital is primarily recognized for its hypnotic and sedative properties. It acts as a central nervous system depressant, which has led to its use in the following areas:
- Anesthesia : this compound has been utilized in anesthetic protocols due to its ability to induce sleep and reduce anxiety in patients undergoing surgical procedures.
- Sedation : In clinical settings, it has been prescribed for short-term management of insomnia and anxiety disorders.
- Research : Its pharmacokinetic profiles have been extensively studied to understand drug metabolism and interactions within the liver.
Toxicology Studies
Research on the toxicological effects of this compound has revealed important insights into its safety profile:
- Acute Toxicity : Studies have shown that high doses can lead to respiratory depression and cardiovascular instability. For instance, acute inhalation toxicity assessments have indicated significant risks associated with overdose scenarios .
- Chronic Exposure : Long-term exposure studies have highlighted potential hepatotoxic effects, necessitating careful monitoring in clinical applications .
Biotransformation and Metabolism
This compound undergoes complex metabolic processes within the liver. Research indicates that its biotransformation involves:
- Cytochrome P450 Enzymes : These enzymes play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and therapeutic efficacy .
- Metabolite Profiles : Studies have documented various metabolites formed during the metabolism of this compound, which may have distinct pharmacological or toxicological properties .
Case Studies
Several case studies illustrate the practical applications of this compound in both clinical and experimental settings:
- Clinical Use in Anesthesia :
- Research on Drug Interactions :
- Hepatotoxicity Assessment :
Mécanisme D'action
The mechanism of action of Norhexobarbital involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one: Similar in structure but with different functional groups.
2-Cyclohexen-1-one, 3-methyl-: Shares the cyclohexene ring but differs in the substituents attached to the ring.
Uniqueness
Norhexobarbital is unique due to its combination of a cyclohexene ring with a diazinane-2,4,6-trione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
718-67-2 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
5-(cyclohexen-1-ylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H14N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2,(H2,12,13,14,15,16) |
Clé InChI |
KGANTANPQNMAFV-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CC2C(=O)NC(=O)NC2=O |
SMILES canonique |
C1CCC(=CC1)CC2C(=O)NC(=O)NC2=O |
Synonymes |
5-(1-cyclohexen-1-yl)-5-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione norhexobarbital norhexobarbital, 2-(14)C-labeled cpd norhexobarbital, monosodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















